Triforine-d8

Overview

Description

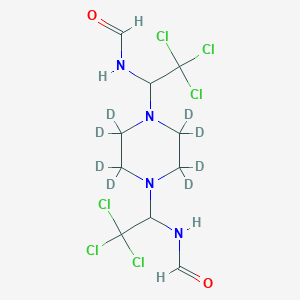

Triforine-d8 is an analytical standard with the chemical formula C~10~D~8~H~6~Cl~6~N~4~O~2~ . It is also known by other names, including 1,4-Bis(2,2,2-trichloro-1-formamidoethyl)piperazine-d8 and N,N′-(2,2,2,2′,2′,2′-Hexachloro-1,1′-piperazin-d8-1,4-diyl-diethyl)bis-formamide . The compound is used in various applications, particularly in the field of agriculture and environmental studies .

Scientific Research Applications

Allergenicity in Agriculture

Triforine has been studied for its allergenicity among chrysanthemum growers. A study showed that triforine caused the highest rate of positive patch test reactions among seven pesticides tested. A significant number of subjects with positive reactions to triforine also reacted to dichlorvos, indicating cross-reactivity (Ueda et al., 1994).

Plant Genetics and Sensitivity

Triforine has been used to study plant sensitivity, especially in lettuce. Research indicated that triforine sensitivity is determined by a single major gene and could be a useful genetic marker in certain cultivars of lettuce (Smith, 1979).

Environmental Toxicology

A comparative assessment of five fungicides, including triforine, revealed their chronic toxicity to the crustacean Daphnia magna. Interestingly, triforine showed no detectable toxicity up to its solubility limit (Hassold & Backhaus, 2009).

Plant Physiology

Triforine has been studied for its uptake and metabolism in plants, like barley. A study showed that after soil application, a maximum concentration was found in shoots on the second day, with a biological half-life of 9 to 10 days (Bruchhausen & Stiasni, 1973).

Analytical Chemistry

A method using high-performance liquid chromatography with tandem mass spectrometry was developed for determining triforine in food products like apples and tomatoes. This technique is critical for ensuring food safety and regulatory compliance (Harrold et al., 2004).

Fungicide Mode of Action

Triforine's antifungal mode of action was investigated in Aspergillus fumigatus. The study found that triforine significantly inhibited ergosterol synthesis, which is vital for fungal cell membrane integrity (Sherald & Sisler, 1975).

Photostability and Environmental Degradation

Research on the photostability of triforine showed its sensitivity to UV and sunlight, indicating its environmental decomposition pathways. This study is important for understanding the environmental fate of triforine (Buchenauer, 1975).

Mechanism of Action

Target of Action

Triforine-d8, a member of the class of N-alkylpiperazines, is a fungicide that primarily targets the sterol biosynthesis pathway in fungi . It inhibits two target sites within the sterol biosynthetic pathway, the Δ8 → Δ7 isomerase and the Δ14 reductase .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to the inhibition of sterol biosynthesis. This inhibition disrupts the normal functioning of the fungal cells, preventing their growth and proliferation . This compound is classified as a demethylation inhibitor, also known as a sterol biosynthesis inhibitor .

Biochemical Pathways

This compound affects the sterol biosynthesis pathway in fungi. By inhibiting the Δ8 → Δ7 isomerase and the Δ14 reductase, it disrupts the production of essential sterols. These sterols are crucial components of fungal cell membranes, and their deficiency leads to impaired cell function and eventual cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). More than 80% of administered this compound is rapidly absorbed by both male and female rats. It is widely distributed in the body, and more than 78% is excreted in urine, 5–6% in expired air, and 12–14% in feces . This compound is extensively metabolized by cleavage of one of the two side-chains, followed by oxidation and conjugation of the side-chain metabolites with glucuronic acid or glutathione .

Result of Action

The result of this compound’s action is the control of fungal diseases in a range of crops and ornamentals. By inhibiting sterol biosynthesis, this compound disrupts the normal functioning of fungal cells, preventing their growth and proliferation. This leads to the death of the fungal cells and the control of fungal diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can be affected by the application method and the growth conditions of the plants. It is applied as a foliar spray to ornamentals, with only a few being effective and registered as soil drenches . Regular monitoring of this compound residues in food and the environment is crucial to ensure compliance with regulatory standards .

Properties

IUPAC Name |

N-[2,2,2-trichloro-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROQIUMZODEXOR-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])([2H])[2H])C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583587 | |

| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948595-12-8 | |

| Record name | N,N′-[1,4-Piperazinediyl-2,2,3,3,5,5,6,6-d8-bis(2,2,2-trichloroethylidene)]bis[formamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948595-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)